3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 5, linked via a propanamide chain to a 3-methoxyisoxazole moiety.
Properties
Molecular Formula |
C13H16N4O4S |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H16N4O4S/c1-19-11-7-8(21-17-11)4-5-10(18)14-13-16-15-12(22-13)9-3-2-6-20-9/h7,9H,2-6H2,1H3,(H,14,16,18) |
InChI Key |
MIWTYEUHHSOGAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NN=C(S2)C3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and thiadiazole rings, followed by their functionalization and coupling to form the final compound. Common reagents and conditions used in these reactions include:
Isoxazole formation: This can be achieved through the cyclization of β-keto esters with hydroxylamine.
Thiadiazole formation: This often involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling reactions: The final coupling step may involve amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the isoxazole ring can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated isoxazole derivative, while reduction of the amide bond would produce an amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and isoxazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed promising activity against various bacterial strains, suggesting potential applications in treating infections . The incorporation of the isoxazole moiety may enhance this activity due to its electron-withdrawing properties.
Anti-inflammatory Effects
Compounds similar to 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide have been reported to exhibit anti-inflammatory effects. For instance, thiazole derivatives were shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents . This suggests that the compound could be explored for therapeutic use in inflammatory diseases.
Anticancer Properties
The structural components of this compound may contribute to anticancer activity. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. A recent study found that similar compounds exhibited cytotoxic effects against various cancer cell lines . This opens avenues for further research into the compound's potential as an anticancer agent.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific molecular targets and pathways. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
details nine 1,3,4-thiadiazol-2-yl derivatives with varied substituents (e.g., alkylthio, benzylthio, phenoxy groups). Key comparisons include:
Key Observations :
- Melting Points: Compounds with aromatic substituents (5e, 5h) exhibit lower melting points (132–135°C) compared to alkylthio derivatives (e.g., 5k: 135–136°C).
- Synthetic Yield: High yields (72–88% in ) suggest efficient thiadiazole functionalization.
Comparison with 1,3,4-Oxadiazole and Thiazole Derivatives
and describe compounds with 1,3,4-oxadiazole and thiazole moieties:
Key Observations :
- Heterocycle Impact : Thiadiazoles (target) vs. oxadiazoles (7c, 7d) differ in electronic properties. Thiadiazoles’ sulfur atom may enhance metabolic stability compared to oxadiazoles’ oxygen.
- Molecular Weight : The target compound’s higher molecular weight (~393 vs. 375 g/mol in 7c) reflects its bulkier substituents, possibly affecting pharmacokinetics.
Sulfonamide and Isoxazole Analogues
references sulfonamide derivatives with isoxazole and thiadiazole groups:
Key Observations :
- Solubility : Sulfonamides () are typically polar, whereas the target’s tetrahydrofuran group may balance hydrophobicity and solubility.
Biological Activity
The compound 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide , also known by its chemical structure and CAS number, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a complex structure that includes an isoxazole ring, a thiadiazole moiety, and a tetrahydrofuran unit. The presence of these functional groups is significant as they contribute to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
| CAS Number | 14716-89-3 |
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of isoxazole compounds, including those similar to our target compound, showed significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of related thiadiazole compounds have been documented extensively. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-inflammatory effects.
Study on Antimicrobial Efficacy
In a recent study published in SAGE Journals, researchers synthesized various isoxazole derivatives and tested their antimicrobial efficacy. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains . Although our compound was not directly tested, its structural components suggest it may yield similar results.
Anticancer Activity Investigation
A comparative analysis involving various thiadiazole derivatives revealed promising anticancer activity against breast cancer cell lines. The study found that compounds with a tetrahydrofuran group demonstrated significant cytotoxic effects, leading to further investigations into their mechanisms . This raises the possibility for future studies on our compound's anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
